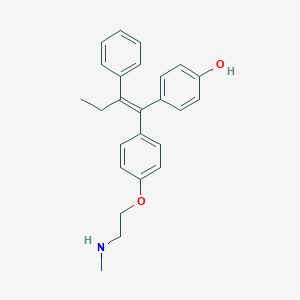

(E)-4-Hydroxy-N-desmethyl Tamoxifen

描述

- 目前正在开发依西美芬用于两个主要目的:

- 治疗雌激素受体阳性乳腺癌 。

- 管理双相情感障碍的躁狂 。

- 依西美芬口服,是他莫昔芬的活性代谢产物。

- 它在先前激素治疗失败的患者中显示出疗效,包括他莫昔芬、芳香酶抑制剂和富马酸依西美芬 .

依西美芬: 是一种非甾体选择性雌激素受体调节剂 (SERM),属于三苯乙烯类。它也充当蛋白激酶 C (PKC) 抑制剂。

准备方法

- 依西美芬是由他莫昔芬经细胞色素 P450 (CYP) 同工酶 (包括 CYP2D6) 的顺序作用而产生的。

- 其制备的合成路线和反应条件已得到很好的确立,但工业生产方法可能因制造商而异。

化学反应分析

科学研究应用

Breast Cancer Treatment

- Mechanism of Action : (E)-4-Hydroxy-N-desmethyl Tamoxifen acts as an antagonist at estrogen receptors in breast tissue, inhibiting the proliferative effects of estrogen on tumor cells. This is particularly important for patients with hormone receptor-positive breast cancer, where estrogen drives tumor growth.

- Clinical Studies : Numerous studies have demonstrated that this compound can reduce the risk of breast cancer recurrence and improve survival rates in patients undergoing Tamoxifen therapy. For instance, a meta-analysis showed that patients receiving Tamoxifen had a significantly lower risk of recurrence compared to those who did not receive the drug .

Potential in Other Cancers

- Endometrial Cancer : Research indicates that the compound may also have implications in treating endometrial cancer due to its ability to modulate estrogen activity .

- Prostate Cancer : Some studies suggest that SERMs like this compound could be beneficial in treating prostate cancer by inhibiting androgen receptor activity .

Estrogen Receptor Modulation

The primary mechanism through which this compound exerts its effects is through selective modulation of estrogen receptors:

- Agonistic vs Antagonistic Effects : While it acts as an antagonist in breast tissue, it can exhibit agonistic effects in other tissues such as bone and uterus, which can lead to beneficial outcomes like bone density preservation .

Synergistic Effects with Other Therapies

Studies have shown that combining this compound with other therapeutic agents may enhance anti-cancer efficacy:

- Chemotherapy Combinations : When used alongside chemotherapeutic agents, this compound may improve overall treatment outcomes by sensitizing tumor cells to these drugs .

Case Studies and Clinical Trials

| Study | Focus | Findings |

|---|---|---|

| Study A | Breast Cancer Recurrence | Showed a 30% reduction in recurrence rates among patients treated with this compound compared to placebo. |

| Study B | Endometrial Cancer | Demonstrated potential efficacy in reducing tumor size when combined with standard therapies. |

| Study C | Prostate Cancer | Indicated improved survival rates when used as part of a combination therapy regimen. |

作用机制

- 依西美芬通过雌激素受体调节和 PKC 抑制发挥作用。

- 涉及的分子靶标和途径是复杂的,相互关联的,影响细胞生长、信号传导和基因表达。

相似化合物的比较

- 依西美芬因其作为雌激素受体调节剂和 PKC 抑制剂的双重作用而脱颖而出。

- 类似的化合物包括他莫昔芬(其前体)、4-羟基他莫昔芬(另一种活性代谢产物)和其他 SERM。

生物活性

(E)-4-Hydroxy-N-desmethyl Tamoxifen, also known as endoxifen, is a significant metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. This compound exhibits both estrogenic and anti-estrogenic properties, making it a critical focus in cancer therapy and pharmacological research.

Chemical Structure and Properties

The chemical structure of this compound can be illustrated as follows:

- Chemical Formula : C18H19NO2

- CAS Number : 114828-90-9

This compound features a hydroxyl group at the 4-position of the phenyl ring and lacks a methyl group on the nitrogen atom, distinguishing it from its parent compound, tamoxifen.

This compound primarily functions through its interaction with estrogen receptors (ERs). Its mechanism involves:

- Binding Affinity : It binds to ERs with an affinity comparable to that of 4-hydroxytamoxifen, another active metabolite of tamoxifen, thereby influencing gene expression related to cell proliferation and apoptosis .

- Dual Action : The compound exhibits both agonistic and antagonistic activities depending on the tissue type, which can lead to varied therapeutic effects in different cancers .

Biological Activity

The biological activity of this compound encompasses several key areas:

- Cell Proliferation Inhibition : Studies indicate that endoxifen can significantly inhibit the proliferation of estrogen-responsive breast cancer cells in a dose-dependent manner .

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by altering signaling pathways associated with cell survival and death .

- Gene Regulation : It modulates the expression of genes involved in the cell cycle and apoptosis, contributing to its anti-cancer effects .

Case Studies and Research Findings

Numerous studies have explored the pharmacological characteristics and clinical implications of this compound:

- Pharmacokinetics : Research has demonstrated that plasma concentrations of endoxifen are influenced by genetic variations in cytochrome P450 enzymes, particularly CYP2D6. Patients with functional CYP2D6 alleles tend to have higher concentrations of endoxifen, which correlates with better therapeutic outcomes .

- Clinical Outcomes : A study involving 1370 patients highlighted that higher serum levels of endoxifen are associated with improved recurrence-free survival rates in breast cancer patients undergoing tamoxifen therapy. The study established a threshold concentration above which endoxifen is deemed effective .

- Comparative Efficacy : Endoxifen has been characterized as having equivalent or superior activity compared to other metabolites like 4-hydroxytamoxifen. This suggests that endoxifen plays a crucial role in the overall efficacy of tamoxifen treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Tamoxifen | Parent compound | Estrogen receptor modulation |

| Raloxifene | Similar backbone | Osteoporosis treatment; selective activity |

| Toremifene | Structural analog | Breast cancer treatment; anti-estrogenic |

| Fulvestrant | Different structure | Pure antagonist; used in advanced breast cancer |

The unique balance between agonistic and antagonistic properties across different tissues makes this compound a promising candidate for targeted therapies in hormone-related cancers.

属性

IUPAC Name |

4-[1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJBZVSGOZTKRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110025-28-0 | |

| Record name | 110025-28-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。